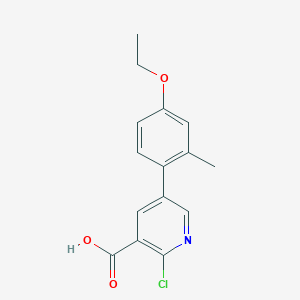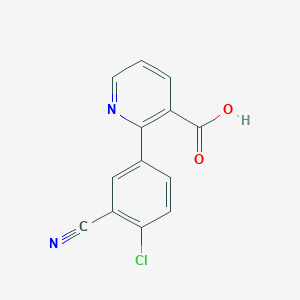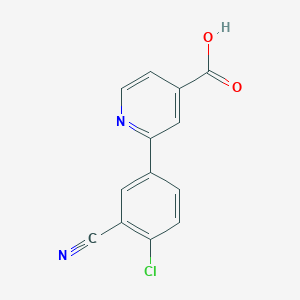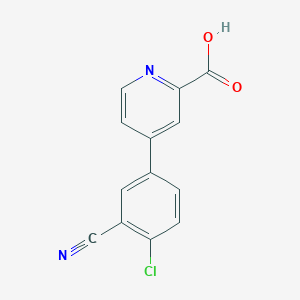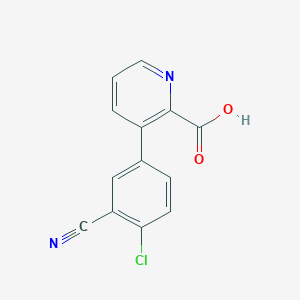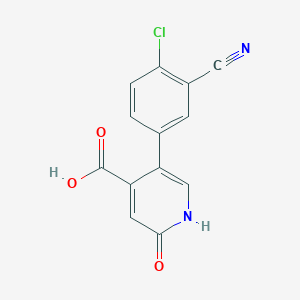
5-(4-Chloro-3-cyanophenyl)-2-hydroxyisonicotinic acid, 95%
説明
5-(4-Chloro-3-cyanophenyl)-2-hydroxyisonicotinic acid (5-Cl-3-CN-2-HIN) is an organic compound of the class of nitriles. It is a white crystalline solid with a melting point of about 200°C and has a molecular weight of about 212.63 g/mol. It has a variety of applications in research and industry, including as a reagent in organic synthesis, as a catalyst in homogeneous catalysis, and as a ligand in coordination chemistry.
科学的研究の応用
5-Cl-3-CN-2-HIN has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst in homogeneous catalysis, and as a ligand in coordination chemistry. It has been used to synthesize a variety of organic compounds, including drugs and pharmaceuticals, as well as other organic compounds such as polymers and dyes. In addition, 5-Cl-3-CN-2-HIN has been used in the study of enzyme kinetics and protein-ligand interactions, as well as in the study of cellular metabolism.
作用機序
5-Cl-3-CN-2-HIN acts as a ligand in coordination chemistry, forming complexes with transition metals such as copper and nickel. The ligand binds to the metal via a coordination bond, which is a covalent bond between the ligand and the metal atom. This bond is formed when the ligand donates electrons to the metal, forming a coordinate covalent bond. The ligand also forms hydrogen bonds with the metal, which further stabilizes the complex.
Biochemical and Physiological Effects
5-Cl-3-CN-2-HIN has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition results in an increase in the levels of acetylcholine in the body, which can have a variety of effects, including increased alertness, memory, and concentration. In addition, 5-Cl-3-CN-2-HIN has been found to have anti-inflammatory and antioxidant properties, as well as being able to reduce the levels of certain hormones in the body.
実験室実験の利点と制限
One of the main advantages of using 5-Cl-3-CN-2-HIN in laboratory experiments is its relatively low cost and easy availability. Additionally, it is relatively non-toxic and has a low melting point, making it suitable for use in a wide range of laboratory conditions. However, one of the main disadvantages of using 5-Cl-3-CN-2-HIN is its instability when exposed to air and light, which can result in the compound decomposing or reacting with other compounds.
将来の方向性
There are a number of potential future directions for the use of 5-Cl-3-CN-2-HIN in research and industry. One potential application is in the synthesis of drugs and pharmaceuticals, as it has been found to inhibit the enzyme acetylcholinesterase. Additionally, 5-Cl-3-CN-2-HIN could be used in the development of new catalysts for homogeneous catalysis, as well as in the development of new ligands for coordination chemistry. Finally, 5-Cl-3-CN-2-HIN could be used in the study of protein-ligand interactions and enzyme kinetics, as well as in the study of cellular metabolism.
合成法
5-Cl-3-CN-2-HIN can be synthesized by the reaction of 4-chloro-3-cyanophenol and isonicotinic acid in the presence of an acid catalyst. The reaction proceeds in two steps, with the first step being the formation of the imine intermediate, followed by the second step which is the hydrolysis of the imine to the desired product. The reaction can be carried out in either aqueous or organic solvent, such as ethanol or acetonitrile, at temperatures ranging from 0-100°C.
特性
IUPAC Name |
5-(4-chloro-3-cyanophenyl)-2-oxo-1H-pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClN2O3/c14-11-2-1-7(3-8(11)5-15)10-6-16-12(17)4-9(10)13(18)19/h1-4,6H,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKLVQDPRMWCWJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CNC(=O)C=C2C(=O)O)C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00687815 | |
| Record name | 5-(4-Chloro-3-cyanophenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00687815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261891-19-3 | |
| Record name | 4-Pyridinecarboxylic acid, 5-(4-chloro-3-cyanophenyl)-1,2-dihydro-2-oxo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261891-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Chloro-3-cyanophenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00687815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




